Product packaging for 6-Methoxyquinolin-8-ol(Cat. No.:CAS No. 477601-28-8)

6-Methoxyquinolin-8-ol

Cat. No.: B1356819
CAS No.: 477601-28-8
M. Wt: 175.18 g/mol
InChI Key: NAKFRQULMGLXBT-UHFFFAOYSA-N
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Description

6-Methoxyquinolin-8-ol (CAS 477601-28-8) is a quinoline derivative of significant interest in medicinal chemistry and chemical synthesis. It serves as a key precursor and synthetic intermediate for the development of novel therapeutic agents. The 8-hydroxyquinoline scaffold is recognized for its metal-chelating properties and broad pharmacological potential. This compound is structurally related to the 8-amino-6-methoxyquinoline pharmacophore found in established antimalarial drugs such as primaquine and tafenoquine . Consequently, a primary research application of this compound is its use as a building block in the design and synthesis of new antiplasmodial compounds aimed at addressing drug-resistant malaria . Researchers have utilized this core to create hybrid molecules, such as tetrazole hybrids, which have demonstrated promising activity against Plasmodium falciparum . Beyond antimalarial research, the 8-hydroxyquinoline structure is a versatile scaffold investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant effects . Derivatives of 8-hydroxyquinoline have shown activity in biofilm eradication assays against pathogens like E. coli , P. aeruginosa , and C. albicans . The compound's ability to chelate metal ions is a key mechanism of action for many of its observed biological activities . Please be advised: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B1356819 6-Methoxyquinolin-8-ol CAS No. 477601-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxyquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-8-5-7-3-2-4-11-10(7)9(12)6-8/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKFRQULMGLXBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592480
Record name 6-Methoxyquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477601-28-8
Record name 6-Methoxyquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Derivatization of 6 Methoxyquinolin 8 Ol

Established Synthetic Routes to the 6-Methoxyquinolin-8-ol Core

The construction of the this compound ring system can be achieved through several classical and modified synthetic methodologies. The Skraup synthesis and its variations remain a cornerstone for the preparation of this scaffold, while other pathways offer alternative approaches.

Skraup Synthesis and its Modifications for 6-Methoxyquinoline (B18371) Derivatives

The Skraup synthesis is a powerful method for the direct formation of the quinoline (B57606) ring system. In the context of this compound, the synthesis typically begins with a suitably substituted aniline (B41778) derivative. A common precursor is 3-nitro-4-aminoanisole, which undergoes a cyclization reaction with glycerol (B35011) in the presence of an oxidizing agent and a dehydrating agent, such as sulfuric acid. orgsyn.org

The archetypal Skraup reaction involves heating an aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene (B124822). uniroma1.it This reaction can be notoriously vigorous, and various modifications have been developed to moderate the reaction and improve yields. orgsyn.org For the synthesis of 6-methoxy-8-nitroquinoline (B1580621), a key intermediate, a modified procedure utilizes powdered arsenic oxide as a milder oxidizing agent in place of nitrobenzene. orgsyn.org The reaction temperature and the rate of addition of sulfuric acid are critical parameters that must be carefully controlled to prevent the reaction from becoming violent. orgsyn.org It has also been reported that 85% phosphoric acid can be used as an alternative to sulfuric acid, providing a 60% yield of 6-methoxy-8-nitroquinoline when reacted with 3-nitro-4-aminoanisole and acrolein in the presence of arsenic trioxide. orgsyn.org

The initial product of the Skraup reaction using 3-nitro-4-aminoanisole is 6-methoxy-8-nitroquinoline. orgsyn.orgmdpi.com This nitro derivative can then be readily reduced to 6-methoxyquinolin-8-amine using reducing agents such as stannous chloride (SnCl₂) or iron filings in a hot mixture of di-n-butyl ether and dilute acetic acid. mdpi.comgoogle.com The resulting 8-amino-6-methoxyquinoline (B117001) is a versatile intermediate for further derivatization.

Table 1: Key Intermediates and Reagents in the Skraup Synthesis of 6-Methoxyquinoline Derivatives

Starting MaterialReagentsIntermediate ProductFinal Product (after reduction)
3-Nitro-4-aminoanisoleGlycerol, Sulfuric acid, Arsenic oxide6-Methoxy-8-nitroquinoline6-Methoxyquinolin-8-amine
4-Amino-3-nitroanisoleMethacrolein6-Methoxy-3-methyl-8-nitroquinoline8-Amino-6-methoxy-3-methylquinoline

Alternative Synthetic Pathways to this compound

Besides the Skraup synthesis, other named reactions provide access to the quinoline core, which can be adapted for the synthesis of 6-methoxyquinoline derivatives. These include the Doebner-von Miller reaction, the Combes synthesis, and the Povarov cycloaddition.

The Doebner-von Miller reaction utilizes an aniline and α,β-unsaturated carbonyl compounds to form quinolines. wikipedia.orgsynarchive.com This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is typically catalyzed by Brønsted or Lewis acids. wikipedia.org A one-step Doebner reaction has been employed to prepare 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives by refluxing p-anisidine (B42471), a substituted benzaldehyde, and pyruvic acid in ethanol. nih.gov

The Combes quinoline synthesis involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure. wikipedia.orgiipseries.org This method is particularly useful for preparing 2,4-substituted quinolines. wikipedia.org For instance, the reaction of p-anisidine with a suitable β-diketone under acidic conditions would be a potential route to a 6-methoxyquinoline derivative.

A more recent approach involves the Povarov cycloaddition reaction . A 2,4-diarylquinoline derivative, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, was synthesized from p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol (B1672232) through a BF₃·OEt₂-catalyzed Povarov cycloaddition followed by an oxidative dehydrogenation aromatization sequence. mdpi.com

Functionalization and Substitution Reactions of this compound

The this compound scaffold offers several sites for functionalization, allowing for the introduction of various substituents to modulate its physicochemical and biological properties.

Regioselective Modifications and Coupling Reactions

The quinoline ring is susceptible to electrophilic and nucleophilic substitution reactions, and the existing methoxy (B1213986) and hydroxyl groups direct the regioselectivity of these transformations.

C-H Activation: Direct functionalization of the quinoline core through transition metal-catalyzed C-H activation has emerged as a powerful tool. For instance, the C2 position of quinoline N-oxides can be selectively functionalized. 6-Methoxyquinoline N-oxide has been used as a substrate in palladium-catalyzed N-alkylation reactions with ethers and thioethers. mdpi.com

Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. oarjbp.comnih.gov 8-Hydroxyquinoline (B1678124), a close analog of this compound, readily undergoes the Mannich reaction, leading to the introduction of an aminomethyl group at the 7-position. indexcopernicus.comnih.gov This suggests that this compound would likely exhibit similar reactivity, allowing for the synthesis of a variety of 7-substituted derivatives.

Ullmann Coupling: The Ullmann reaction is a copper-catalyzed coupling of aryl halides. wikipedia.orgorganic-chemistry.org This reaction can be employed to form C-C or C-heteroatom bonds. While direct examples with this compound are not prevalent in the searched literature, the principles of the Ullmann coupling suggest its applicability for introducing aryl or other moieties at halogenated positions of the 6-methoxyquinoline scaffold.

Synthesis of Novel this compound Hybrids and Conjugates

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug discovery. The this compound scaffold has been utilized in the synthesis of various hybrid and conjugate molecules, primarily through its 8-amino derivative.

A series of 8-amino-6-methoxyquinoline-tetrazole hybrids have been synthesized. mdpi.com The synthesis starts with 6-methoxyquinolin-8-amine, which is then subjected to an Ugi-azide reaction with an aldehyde, tert-butyl isocyanide, and trimethylsilyl (B98337) azide (B81097) to introduce a tetrazole ring linked through various side chains. mdpi.com

Amino acid conjugates of 8-quinolinamines have also been prepared. In these syntheses, the terminal amino group of a side chain attached to the 8-amino position of the quinoline ring is coupled with various hydrophobic and hydrophilic amino acids.

Preparation of Metal-Coordinating Ligands from this compound

The 8-hydroxyquinoline moiety is a classic bidentate chelating ligand, capable of forming stable complexes with a wide range of metal ions through its phenolic oxygen and the nitrogen atom of the quinoline ring. researchgate.net The presence of the 6-methoxy group in this compound can modulate the electronic properties of the ligand and, consequently, the stability and reactivity of its metal complexes.

The synthesis of metal complexes with 8-hydroxyquinoline is typically straightforward, involving the reaction of the ligand with a metal salt in a suitable solvent. researchgate.net It is well-established that both the oxygen and nitrogen atoms of 8-hydroxyquinoline are involved in complex formation. researchgate.net Given the structural similarity, this compound is expected to behave as a competent ligand for various metal ions. The synthesis of its metal complexes would follow similar procedures, leading to the formation of coordination compounds with potential applications in catalysis, materials science, and medicine.

Reaction Mechanisms and Selectivity in this compound Synthesis

The construction of the this compound framework is most prominently achieved through variations of classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions. The regioselectivity of these reactions is critically influenced by the electronic nature and positioning of substituents on the aniline precursor.

A common and effective route to the 6-methoxy-8-substituted quinoline core involves the Skraup reaction, a process that typically utilizes glycerol, an oxidizing agent, and a strong acid with an aniline derivative. In the context of this compound, a plausible synthetic precursor is 4-methoxy-2-aminophenol. However, a more established pathway commences with 4-methoxy-2-nitroaniline (B140478).

The reaction mechanism of the Skraup synthesis is a multi-step process:

Dehydration of Glycerol: In the presence of a strong acid like sulfuric acid, glycerol undergoes dehydration to form the highly reactive α,β-unsaturated aldehyde, acrolein.

Michael Addition: The amino group of the aniline derivative (e.g., a reduced form of 4-methoxy-2-nitroaniline or directly using 4-methoxy-2-aminophenol) acts as a nucleophile and undergoes a Michael addition to the acrolein.

Cyclization: The subsequent electrophilic cyclization onto the aromatic ring is a key step where selectivity is determined. The position of cyclization is directed by the substituents on the aniline ring. In the case of a 4-methoxy-2-amino precursor, the cyclization is directed to the ortho position of the amino group. The methoxy group at the 4-position is an ortho-, para-director and activating, while the amino group is also a potent ortho-, para-director and activating. The cyclization occurs at the position ortho to the amino group that is not sterically hindered and is electronically favorable.

Dehydration and Oxidation: The cyclized intermediate then undergoes dehydration to form a dihydroquinoline, which is subsequently oxidized to the aromatic quinoline system. The oxidizing agent is often the nitrobenzene co-reactant or another added oxidant.

A well-documented synthesis leading to a related compound, 6-methoxyquinolin-8-amine, involves the Skraup reaction of 4-methoxy-2-nitroaniline with glycerol. This reaction yields 6-methoxy-8-nitroquinoline. The nitro group can then be reduced to an amino group using reagents like tin(II) chloride (SnCl₂). To obtain this compound from the 8-amino derivative, a diazotization reaction followed by hydrolysis can be employed.

The selectivity in the Skraup synthesis is primarily governed by the electronic effects of the substituents on the aniline ring. The powerful electron-donating nature of the amino group directs the electrophilic cyclization to the ortho position. The methoxy group at the 4-position further activates the ring towards electrophilic attack and reinforces the regiochemical outcome, leading specifically to the 6-methoxy substituted quinoline.

The Doebner-von Miller reaction, a related synthesis, utilizes α,β-unsaturated aldehydes or ketones and can also be employed. The mechanism shares similarities with the Skraup synthesis, involving a conjugate addition followed by cyclization and oxidation. The regioselectivity is similarly dictated by the directing effects of the substituents on the aniline precursor.

Table 1: Key Reactions and Intermediates in the Synthesis of this compound Scaffolds

Reaction StepReactantsReagents/ConditionsProduct
Skraup Reaction4-methoxy-2-nitroaniline, GlycerolH₂SO₄, Oxidizing agent (e.g., nitrobenzene)6-methoxy-8-nitroquinoline
Reduction6-methoxy-8-nitroquinolineSnCl₂, HCl6-methoxyquinolin-8-amine
Diazotization & Hydrolysis6-methoxyquinolin-8-amineNaNO₂, H₂SO₄, H₂O, heatThis compound

The chemical derivatization of the hydroxyl group in this compound opens avenues for modulating its physicochemical properties. Standard reactions targeting phenolic hydroxyl groups can be readily applied.

O-Alkylation: The hydroxyl group can be converted to an ether through Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding alkoxide, followed by reaction with an alkyl halide. The choice of base and solvent is crucial to ensure efficient and selective O-alkylation over potential N-alkylation of the quinoline nitrogen.

Esterification: The hydroxyl group can be esterified by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) to act as a catalyst and to neutralize the acid byproduct. Fischer esterification, using a carboxylic acid and a strong acid catalyst, can also be employed, although it is a reversible reaction.

These derivatization strategies allow for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's properties for specific applications.

Advanced Analytical and Spectroscopic Investigations of 6 Methoxyquinolin 8 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of 6-Methoxyquinolin-8-ol Conjugates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms within a molecule. researchgate.net

In ¹H NMR spectra of this compound derivatives, characteristic signals confirm the presence of key functional groups. For instance, the methoxy (B1213986) group (-OCH₃) protons typically appear as a singlet around δ 3.9-4.1 ppm. vulcanchem.com Aromatic protons on the quinoline (B57606) ring resonate in the downfield region, generally between δ 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns providing crucial information about the substitution pattern on the aromatic core. medcraveonline.comuac.pt The proton of the hydroxyl group (-OH) at position 8 can be observed, often as a broad singlet, though its chemical shift can be variable and influenced by solvent and concentration. medcraveonline.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework. The methoxy carbon signal is characteristically found at approximately δ 55-60 ppm. vulcanchem.com The carbons of the quinoline ring appear in the aromatic region of the spectrum, typically from δ 90 to 160 ppm. medcraveonline.comrsc.org The carbon atom bearing the hydroxyl group (C8) and the methoxy-substituted carbon (C6) have distinct chemical shifts that are sensitive to the electronic effects of these substituents. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to definitively assign proton and carbon signals, especially in complex conjugates where signal overlap is common. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

NucleusFunctional Group/PositionRepresentative Chemical Shift (ppm)Reference
¹HMethoxy (-OCH₃)3.98 rsc.org
¹HAromatic (Quinoline Ring)7.14 - 8.45 rsc.org
¹³CMethoxy (-OCH₃)55.8 rsc.org
¹³CAromatic (Quinoline Ring)105.3 - 158.9 rsc.org
¹³CC=N (Quinoline Ring)~144 medcraveonline.com

Note: Chemical shifts are dependent on the specific derivative, solvent, and experimental conditions.

Mass Spectrometry (MS) for Molecular Characterization of this compound Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. By ionizing the molecules and measuring their mass-to-charge ratio (m/z), MS provides direct evidence of a compound's identity. researchgate.net

Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of these compounds, often yielding the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. scholaris.camdpi.com High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass with very high accuracy, allowing for the calculation of the molecular formula and distinguishing between compounds with the same nominal mass. rsc.orgscholaris.ca For example, the calculated m/z for the protonated form of 2-(6-methoxyquinolin-2-yl)-5-phenyl-1,3,4-thiadiazole (C₁₈H₁₄N₃OS) is 320.0852, with an experimentally found value of 320.0867, confirming the elemental composition. rsc.org

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information. By inducing fragmentation of the parent ion, characteristic daughter ions are produced, which can help to identify specific structural motifs within the molecule. nih.gov This is particularly useful for characterizing complex conjugates of this compound. researchgate.net

Table 2: Mass Spectrometry Data for Selected this compound Derivatives

CompoundIonization ModeCalculated m/zFound m/zIon TypeReference
(E)-N-(4-(6-Methoxyquinolin-8-ylamino)pentyl)-3-phenylacrylamideESI434.2434.2[M+H]⁺ mdpi.com
2-(6-methoxyquinolin-2-yl)-5-phenyl-1,3,4-thiadiazoleESI320.0852320.0867[M+H]⁺ rsc.org
6-methoxyquinolin-8-amineGC-MS174174[M]⁺ nih.gov

Vibrational Spectroscopy (FTIR, Raman) in the Analysis of this compound Complexes

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups and bonding within this compound derivatives and their metal complexes. researchgate.netnih.gov These techniques probe the vibrational modes of molecules, which are sensitive to the chemical structure and intermolecular interactions.

FTIR spectroscopy is particularly useful for identifying characteristic functional groups. researchgate.net In the FTIR spectrum of a this compound derivative, one can typically observe:

O-H stretching: A broad band in the region of 3200-3400 cm⁻¹, characteristic of the hydroxyl group. medcraveonline.comneliti.com

C-H stretching: Bands corresponding to aromatic and aliphatic C-H bonds.

C=N and C=C stretching: Vibrations associated with the quinoline ring system, usually found in the 1500-1650 cm⁻¹ region. medcraveonline.comresearchgate.net

C-O stretching: Bands for the methoxy group and the phenolic C-O bond, often appearing in the 1200-1300 cm⁻¹ range. medcraveonline.com

When this compound acts as a ligand to form metal complexes, shifts in these vibrational frequencies can indicate coordination. For example, a shift in the C=N stretching frequency upon complexation suggests the involvement of the quinoline nitrogen in binding to the metal ion. researchgate.net The disappearance or significant broadening of the O-H stretching band can indicate deprotonation and coordination of the hydroxyl oxygen to the metal center. neliti.com

Raman spectroscopy provides complementary information to FTIR. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For quinoline systems, Raman spectra can reveal details about the skeletal vibrations of the aromatic rings. spectroscopyonline.com While less commonly reported for this specific compound class compared to FTIR, Raman spectroscopy can be a powerful tool, especially for studying complexes in aqueous solutions where water absorption can interfere with FTIR measurements.

Table 3: Key FTIR Vibrational Frequencies (cm⁻¹) for this compound Derivatives

Vibrational ModeTypical Frequency Range (cm⁻¹)SignificanceReference
ν(O-H)3200 - 3400Hydroxyl group medcraveonline.comneliti.com
ν(C=N)1570 - 1650Quinoline ring imine medcraveonline.comresearchgate.net
ν(C-O)1200 - 1300Methoxy and phenolic ether linkage medcraveonline.com
ν(N-H)1330 - 1420Amide/Amine groups in conjugates researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and its derivatives. researchgate.net The absorption of UV or visible light by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λₘₐₓ) are characteristic of the molecule's electronic structure.

The UV-Vis spectra of quinoline-based compounds are typically characterized by multiple absorption bands in the range of 250-450 nm. researchgate.netvulcanchem.com These absorptions are generally attributed to π→π* transitions within the aromatic quinoline ring system. The presence of substituents like the hydroxyl and methoxy groups can cause shifts in these absorption bands (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) due to their electronic effects on the chromophore.

In some derivatives, particularly those with extended conjugation or specific functional groups, n→π* transitions may also be observed. researchgate.net These transitions, involving non-bonding electrons (e.g., on the nitrogen or oxygen atoms), are typically of lower intensity than π→π* transitions. The formation of metal complexes with this compound can lead to the appearance of new absorption bands, often in the visible region, which are due to ligand-to-metal or metal-to-ligand charge transfer (LMCT or MLCT) transitions. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic transitions observed in the UV-Vis spectra. researchgate.net

Table 4: UV-Vis Absorption Maxima (λₘₐₓ) for this compound Systems

Compound/Systemλₘₐₓ (nm)Transition Type (Tentative)Reference
4-methoxyquinolin-8-ol (predicted)~270–310π→π vulcanchem.com
Celastrol-primaquine conjugate420n→π researchgate.net
Quinine-tetraphenylborate complexMultiple bandsπ→π* and Charge Transfer researchgate.net

Chromatographic Techniques for Purification and Analysis of this compound Compounds

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column chromatography is a fundamental preparative technique used to purify synthesized this compound derivatives from reaction byproducts and unreacted starting materials. medcraveonline.commdpi.commdpi.com Silica gel is a commonly used stationary phase, and the mobile phase is typically a mixture of solvents like ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol, with the polarity adjusted to achieve optimal separation. medcraveonline.commdpi.comgoogle.com

Thin-Layer Chromatography (TLC) is a rapid and simple analytical technique used to monitor the progress of reactions and to identify the components in a mixture. medcraveonline.comrsc.org By comparing the retention factor (Rf) of a spot to that of a known standard, a preliminary identification can be made.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that offers high resolution and sensitivity. phcogres.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is frequently employed for the analysis and purity assessment of quinoline derivatives. scholaris.caphcogres.com A detector, such as a UV-Vis detector, is used to quantify the separated components. phcogres.comresearchgate.net HPLC methods are validated to ensure they are accurate, precise, and robust for routine analysis. phcogres.com Coupling HPLC with mass spectrometry (LC-MS) provides a highly effective tool for identifying and quantifying compounds in complex mixtures. medcraveonline.commdpi.com

Table 5: Chromatographic Methods for this compound Derivatives

TechniqueStationary PhaseMobile Phase ExampleApplicationReference
Column ChromatographySilica GelDichloromethane/MethanolPurification mdpi.comgoogle.com
Column ChromatographySilica GelEthyl Acetate/HexanePurification medcraveonline.commdpi.com
HPLCC18Acetonitrile/WaterPurity analysis, Quantification scholaris.caphcogres.com
TLCSilica GelPetroleum ether/Ethyl acetateReaction monitoring rsc.org

Computational Chemistry and in Silico Modeling of 6 Methoxyquinolin 8 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity of 6-Methoxyquinolin-8-ol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like this compound. Methods such as Density Functional Theory (DFT) are employed to model its electronic structure and predict its reactivity. dergipark.org.tr These calculations provide insights into the molecule's geometry, vibrational frequencies, and electronic properties, which are crucial for interpreting experimental data. dergipark.org.tr

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. researchgate.netmdpi.com These maps highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, offering clues about its interaction with other molecules and biological receptors. researchgate.netmdpi.com Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity profile.

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

Parameter Description Significance in Reactivity Analysis
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the molecule's electron-donating ability. Higher energy corresponds to a better electron donor.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the molecule's electron-accepting ability. Lower energy corresponds to a better electron acceptor.
HOMO-LUMO Gap (Egap) The energy difference between the HOMO and LUMO. A smaller energy gap implies higher chemical reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP) A 3D map of the electronic charge distribution around the molecule. Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting interaction patterns.

Molecular Docking Simulations for Ligand-Target Interactions of this compound Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is instrumental in studying the interactions of this compound derivatives with their biological targets. The process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. mdpi.com A more negative docking score generally indicates a more favorable binding interaction. mdpi.com

These simulations provide detailed insights into the specific interactions that stabilize the ligand-receptor complex, such as:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Important for binding in nonpolar pockets.

Pi-pi stacking: Interactions between aromatic rings.

Van der Waals forces: General non-specific interactions.

By analyzing these interactions, medicinal chemists can understand why certain derivatives are more potent than others and can rationally design new analogues with improved binding characteristics. dntb.gov.ua For instance, docking studies on quinoline (B57606) derivatives have been used to explore their potential as inhibitors for various enzymes, including kinases and proteases involved in diseases like malaria and cancer. mdpi.commdpi.commdpi.com

Table 2: Example of Molecular Docking Results for a Hypothetical this compound Derivative

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Types of Interaction
Plasmepsin II (Malaria Target) -9.8 ASP34, SER79, TYR192 Hydrogen Bond, Hydrophobic
ATM Kinase (Cancer Target) -10.5 LYS180, GLU240, ILE242 Hydrogen Bond, Pi-Alkyl

Molecular Dynamics Simulations of this compound in Biological Systems

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the movement of atoms and molecules over time, providing a more realistic representation of the biological environment. nih.gov

For this compound derivatives, MD simulations are typically performed on the docked ligand-receptor complex to:

Assess Stability: To confirm if the binding pose predicted by docking is stable over a period of nanoseconds. mdpi.comnih.gov This is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms.

Analyze Conformational Changes: To observe any changes in the structure of the protein or ligand upon binding.

Refine Binding Interactions: To study the persistence and dynamics of key interactions, like hydrogen bonds, throughout the simulation.

The insights gained from MD simulations are crucial for validating docking results and understanding the flexibility and dynamic nature of the ligand-receptor interaction, which can influence binding affinity and drug efficacy. nih.gov

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for this compound Based Drug Candidates

Before a compound can become a viable drug, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). technologynetworks.com In silico ADME prediction tools have become essential in early-stage drug discovery to filter out candidates that are likely to fail later due to poor pharmacokinetics. nih.govbohrium.com

For this compound derivatives, computational models are used to predict a range of ADME-related parameters. researchgate.netmdpi.com These predictions are often based on the molecule's physicochemical properties and are guided by established rules like Lipinski's Rule of Five, which helps assess "drug-likeness." researchgate.net

Table 3: Predicted ADME and Physicochemical Properties for a Hypothetical this compound Derivative

Property Predicted Value Significance
Molecular Weight < 500 g/mol Adheres to Lipinski's Rule of Five, favoring good absorption. researchgate.net
LogP (Lipophilicity) 2.5 An optimal value for membrane permeability and solubility.
Hydrogen Bond Donors 1 Adheres to Lipinski's Rule of Five (<5), favoring permeability. researchgate.net
Hydrogen Bond Acceptors 3 Adheres to Lipinski's Rule of Five (<10), favoring permeability. researchgate.net
Topological Polar Surface Area (TPSA) 48.1 Ų A value < 140 Ų suggests good oral bioavailability.
Aqueous Solubility (LogS) -3.5 Indicates moderate solubility.

| Blood-Brain Barrier (BBB) Permeation | Predicted to be permeable | Suggests potential for activity in the central nervous system. |

Structure-Activity Relationship (SAR) Studies via Computational Approaches for this compound Analogues

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological activity. oncodesign-services.com Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating these relationships for a series of compounds like this compound analogues. nih.govresearchgate.net

QSAR involves creating a mathematical model that correlates the chemical structures of compounds with their measured biological activities. sphinxsai.com The process typically includes:

Data Set Preparation: Compiling a series of this compound analogues with their experimentally determined biological activities (e.g., IC₅₀ values). sphinxsai.com

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each analogue. researchgate.net

Model Development: Using statistical methods like Multiple Linear Regression (MLR) to build an equation that relates the descriptors to the biological activity. sphinxsai.com

Model Validation: Rigorously testing the model's predictive power using statistical metrics like the correlation coefficient (r²) and cross-validation (q²). researchgate.net

The resulting QSAR model can then be used to predict the activity of newly designed, unsynthesized analogues, guiding medicinal chemists to focus their synthetic efforts on the most promising candidates. researchgate.net Studies on 8-methoxy quinoline derivatives have successfully used QSAR to identify key structural features, such as steric and electronic properties, that are important for their antitubercular activity. sphinxsai.comresearchgate.net

Pharmacological and Biological Research on 6 Methoxyquinolin 8 Ol and Its Analogues

Antimalarial Activity Investigations of 6-Methoxyquinolin-8-ol Derivatives

The 8-aminoquinoline (B160924) class of compounds, which includes derivatives of this compound, has long been a cornerstone of antimalarial drug discovery. The presence of a 6-methoxy group has been shown to enhance antimalarial activity. who.int Research has focused on modifying the side chain at the 8-position and introducing substituents on the quinoline (B57606) ring to improve efficacy and reduce toxicity.

A series of 8-aminoquinoline derivatives featuring a tetrahydropyridine-appended side chain were synthesized and evaluated for their antimalarial potential. One compound in this series demonstrated significant activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (RKL-9) strains of Plasmodium falciparum, with EC50 values of 1.99 µM and 5.69 µM, respectively. rsc.org This dual efficacy highlights its potential in overcoming drug resistance.

In another study, a new series of compounds was prepared from 6-methoxyquinolin-8-amine. These compounds were tested for their antiplasmodial activity against Plasmodium falciparum NF54. The most active compounds in this series showed promising activity and selectivity. mdpi.com

Furthermore, a novel tetrahydropyridine-appended 8-aminoquinoline derivative showed excellent antimalarial potential by targeting both chloroquine-sensitive and resistant strains of P. falciparum. rsc.org Additionally, a 4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative exhibited strong antimalarial activity against the P. falciparum 3D7 strain, with one compound showing an IC50 value of 0.62 µg/mL. rsc.org

Compound/DerivativeTarget Organism/StrainActivity (IC50/EC50)Reference
Tetrahydropyridine-appended 8-aminoquinoline derivativeP. falciparum (3D7, chloroquine-sensitive)1.99 µM rsc.org
Tetrahydropyridine-appended 8-aminoquinoline derivativeP. falciparum (RKL-9, chloroquine-resistant)5.69 µM rsc.org
4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivativeP. falciparum (3D7)0.62 µg/mL rsc.org

Antimicrobial Efficacy Studies of this compound Compounds (Antibacterial, Antifungal)

Quinoline derivatives are known to possess a broad spectrum of antimicrobial activities. nih.govnih.gov The this compound scaffold has been incorporated into various molecules to enhance their antibacterial and antifungal properties.

A study on novel 8-methoxy-4-methyl-quinoline derivatives showed their potential as antibacterial agents. researchgate.net Another research effort synthesized a series of mono- and bisquinoline methanamine derivatives, with some compounds showing promising in vitro antiplasmodial activity against the 3D7 chloroquine-sensitive strain of Plasmodium falciparum. researchgate.net

Quinoline-based hydroxyimidazolium hybrids have been evaluated for their in vitro activity against several clinically important fungal and bacterial pathogens. nih.gov Certain hybrids displayed notable antifungal activity against Cryptococcus neoformans and some activity against Candida and Aspergillus species. nih.gov In terms of antibacterial activity, some hybrids showed potent inhibition of Staphylococcus aureus and were also active against Mycobacterium tuberculosis. nih.gov

Research on 8-alkoxyquinoline derivatives, based on the 8-hydroxyquinoline (B1678124) structure, demonstrated their biofilm inhibition potential against Mycobacterium smegmatis and Staphylococcus aureus. researchgate.net The presence of the 8-hydroxyl group was found to be important for antibacterial and antimycobacterial activity. researchgate.net

Compound/DerivativeTarget OrganismActivity (MIC)Reference
Quinoline-based hydroxyimidazolium hybrid 7c-dCryptococcus neoformans15.6 µg/mL nih.gov
Quinoline-based hydroxyimidazolium hybrid 7bStaphylococcus aureus2 µg/mL nih.gov
Quinoline-based hydroxyimidazolium hybrid 7bMycobacterium tuberculosis H37Rv10 µg/mL nih.gov
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Mycobacterium tuberculosis0.1 µM researchgate.net
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Methicillin-resistant S. aureus (MRSA)1.1 µM researchgate.net

Anticancer Potential and Cytotoxicity Profiling of this compound Derivatives

Quinoline and its derivatives have been extensively investigated for their anticancer properties. nih.govneuroquantology.com The this compound scaffold has been utilized in the design of novel compounds with cytotoxic activity against various cancer cell lines.

One study reported the synthesis of a quinolone-based derivative, 8-phenyl-6-(quinolin-2-yl)-11H,18H-pyrido[3′,2′:5,6]pyrimido[2,1-b:4,3-b′]diquinazoline-11,18-dione, which exhibited significant antiproliferative activity against several human cancer cell lines, particularly the MCF-7 breast adenocarcinoma cell line. nih.gov Another series of oxadiazole analogues based on a quinolin-4-yl scaffold was investigated for their tumor growth inhibition potential, with one compound showing sub-micromolar cytotoxicity in cancer cell lines. neuroquantology.com

A series of novel poly-functionalised dihydropyridine (B1217469) quinoline derivatives were synthesized and evaluated for their cytotoxicity against A549 lung cancer cells. dut.ac.za Several of these compounds demonstrated good potential as anticancer agents, with some showing dose-dependent toxicity. dut.ac.za

Compound/DerivativeCancer Cell LineActivity (IC50)Reference
8-phenyl-6-(quinolin-2-yl)-11H,18H-pyrido[3′,2′:5,6]pyrimido[2,1-b:4,3-b′]diquinazoline-11,18-dioneMCF-7 (Breast Adenocarcinoma)0.5 - 1.66 µM rsc.org
Poly-functionalised dihydropyridine quinoline derivative (A4)A549 (Lung Cancer)Highest toxicity at 250 µM dut.ac.za
Poly-functionalised dihydropyridine quinoline derivative (A8)A549 (Lung Cancer)Highest toxicity at 125, 250, and 500 µM dut.ac.za

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. Some quinoline derivatives have been investigated for their potential to reverse MDR in cancer cells. While specific studies on this compound analogues as MDR modulators are limited, the broader class of quinolines has shown promise in this area. The development of effective and non-toxic MDR modulators remains an active area of research.

Antiviral Activity Research Involving this compound Scaffolds

The quinoline scaffold is present in several compounds with antiviral activity. nih.gov Research into this compound derivatives has explored their potential against a range of viruses.

A series of 4-anilino-6-aminoquinazoline derivatives were synthesized and showed high anti-MERS-CoV activities. One hit compound, N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine, was identified as an inhibitor of MERS-CoV infection. nih.gov Further optimization led to a compound with an IC50 of 0.157 µM against MERS-CoV. nih.gov

In another study, an isoquinolone derivative was identified as a hit compound with effective concentrations against both influenza A and B viruses, with EC50 values ranging from 0.2 to 0.6 μM. nih.gov However, this compound also exhibited significant cytotoxicity. Subsequent synthesis and structure-activity relationship studies led to the discovery of a derivative with greatly reduced cytotoxicity while maintaining antiviral activity. nih.govresearchgate.net

Phosphonylmethoxyalkyl derivatives of purines and pyrimidines have also been evaluated for their antiviral properties against a range of DNA viruses, including Herpes Simplex Virus, Varicella-Zoster Virus, and Cytomegalovirus. nih.gov

Neuroprotective Effects of this compound-Based Complexes

Research into the neuroprotective effects of this compound derivatives is an emerging field. Quinoxaline-derived molecules, which share structural similarities with quinolines, have been designed and synthesized to discover neuroprotective compounds for dopamine (B1211576) neurons. nih.gov One such compound was found to attenuate neurodegeneration in a mouse model of Parkinson's disease. nih.gov

Metal complexes have also been investigated for their neuroprotective properties. Manganosalen complexes, for instance, are cell-permeable and exhibit antioxidant enzyme-like activities, which could be beneficial in combating oxidative stress-related neurodegeneration. researchgate.net The potential for this compound to form neuroprotective metal complexes warrants further investigation.

Enzymatic Inhibition and Receptor Antagonism Studies of this compound Derivatives

Derivatives of this compound have been explored as inhibitors of various enzymes. For example, quinoline derivatives have been reported as potent inhibitors of the protein kinase of epidermal growth factor receptor (EGFR). nih.gov

Additionally, a series of 4-anilino-6-aminoquinazoline derivatives were identified as potent inhibitors of MERS-CoV, suggesting a potential interaction with viral enzymes or host cell receptors crucial for viral entry or replication. nih.gov The development of quinoline-based compounds as specific enzyme inhibitors or receptor antagonists is a promising avenue for therapeutic intervention in various diseases.

α2C-Adrenoceptor Antagonism

A comprehensive review of publicly available scientific literature reveals no specific studies investigating the activity of this compound as an antagonist for the α2C-adrenoceptor. Research has been conducted on various other chemical structures as antagonists for α2-adrenoceptor subtypes, but the 8-hydroxyquinoline scaffold, and specifically the 6-methoxy derivative, does not appear to be a subject of this research area.

Table 1: Research Findings on this compound and α2C-Adrenoceptor Antagonism

ParameterFinding
Binding Affinity (Ki)No data available
Functional Assay ResultsNo data available
In-vivo/In-vitro StudiesNo data available

Sarco-Endoplasmic Reticulum Ca2+ Transport ATPase (SERCA) Targeting

There is no direct scientific evidence in the available literature to suggest that this compound specifically targets the Sarco-Endoplasmic Reticulum Ca2+ Transport ATPase (SERCA). While the broader class of 8-hydroxyquinoline derivatives has been investigated for various biological activities, including cytotoxicity that can be linked to disruptions in ion homeostasis, specific molecular targeting of the SERCA pump by this compound has not been documented.

Table 2: Research Findings on this compound and SERCA Targeting

ParameterFinding
Inhibition/ActivationNo data available
Mechanism of InteractionNo data available
Relevant AnaloguesNo data available

HIV-1 Reverse Transcriptase Inhibition

Investigations into the anti-HIV activity of 8-hydroxyquinoline derivatives have been reported; however, specific studies detailing the inhibitory effect of this compound on HIV-1 Reverse Transcriptase are absent from the current body of scientific literature. Research on similar compounds, such as certain polyhydroxylated styryl quinolines, has identified inhibition of HIV-1 integrase as a mechanism of action, with the 8-hydroxyl group being important for this activity. However, this is a different enzyme target than reverse transcriptase.

Table 3: Research Findings on this compound and HIV-1 Reverse Transcriptase Inhibition

ParameterFinding
IC₅₀ ValueNo data available
Enzyme KineticsNo data available
Cell-based Assay ResultsNo data available

Mechanistic Elucidation of Biological Actions of this compound

The biological activities of this compound are understood primarily through the well-established mechanisms of its parent compound, 8-hydroxyquinoline (8HQ). The vast majority of the bioactivities associated with 8HQ and its derivatives stem from its potent ability to chelate metal ions. nih.gov

The 8-hydroxyquinoline structure is unique among monohydroxyquinolines in its capacity to form stable chelate complexes with a wide range of divalent and trivalent metal ions. nih.govscispace.com This is due to the proximity of the hydroxyl group at position 8 to the nitrogen atom in the quinoline ring, which act as a bidentate ligand, binding to a metal ion by displacing the hydrogen from the hydroxyl group and coordinating with both the resulting oxygen and the nitrogen atom. scispace.com

This metal-chelating property is central to its mechanism of action and leads to several downstream biological effects:

Disruption of Metal Homeostasis: As a lipophilic molecule, 8HQ and its derivatives can cross cell membranes. youtube.com They can act as ionophores, binding to extracellular metal ions (like copper or zinc), transporting them into the cell, and thereby disrupting the delicate balance of intracellular metal concentrations. This disruption can trigger various cellular stress responses and interfere with the function of metalloenzymes. nih.gov

Antimicrobial and Antifungal Activity: The antimicrobial effect is often dependent on the chelation of essential metal ions. For example, the ability of 8HQ to kill Mycobacterium tuberculosis has been shown to be copper-dependent. chemicalbook.com By binding to trace metals necessary for enzymatic functions in microbes, these compounds can inhibit growth and viability.

Antioxidant Properties: 8-hydroxyquinoline can act as an antioxidant, a property that is also linked to its interaction with redox-active metal ions. chemicalbook.com By chelating metals like iron and copper, it can prevent them from participating in Fenton-like reactions, which generate harmful reactive oxygen species.

Enzyme Inhibition: The compound is known to be a partial inhibitor of RNase, a function that may be related to the chelation of metal cofactors essential for the enzyme's activity. chemicalbook.com This property has been utilized in molecular biology applications to protect RNA from degradation. chemicalbook.com

The addition of a methoxy (B1213986) group at the 6-position, as in this compound, modifies the electronic and lipophilic properties of the molecule, which can influence its potency, selectivity, and pharmacokinetic profile, but the fundamental mechanism of action remains rooted in its identity as a powerful metal-chelating agent.

Metal Complexation Chemistry of 6 Methoxyquinolin 8 Ol

Synthesis and Characterization of Metal Complexes with 6-Methoxyquinolin-8-ol as a Ligand

The synthesis of metal complexes using this compound as a ligand generally follows established methods in coordination chemistry. The typical procedure involves the reaction of the deprotonated ligand with a suitable metal salt in a 1:2 or 1:1 molar ratio. neliti.com

A common synthetic route includes dissolving this compound in a solvent such as ethanol. A solution of the corresponding metal salt (e.g., chlorides, nitrates) in the same solvent is then added, and the mixture is often refluxed for several hours to ensure the completion of the reaction. ijisrt.com For related Schiff base complexes derived from a 6-methoxyquinoline (B18371) core, the pH is sometimes adjusted to facilitate the formation of the chelate. researchgate.net The solid metal complex that precipitates upon cooling or concentration of the solution is then isolated by filtration, washed, and dried. researchgate.net

The characterization of these newly synthesized complexes is crucial to confirm their formation and elucidate their structure. A combination of spectroscopic and analytical techniques is employed for this purpose.

Table 1: Common Characterization Techniques for this compound Metal Complexes

Technique Purpose Inferred Information
Elemental Analysis (C, H, N) To determine the empirical formula of the complex. Confirms the metal-to-ligand stoichiometry (e.g., 1:1 or 1:2). neliti.comresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the coordination sites of the ligand. A shift or disappearance of the O-H band and shifts in the C=N/C=C ring vibrations indicate coordination of the phenolic oxygen and quinolinic nitrogen to the metal ion. researchgate.net
UV-Visible (UV-Vis) Spectroscopy To study the electronic transitions within the complex. Provides information on the geometry of the complex through analysis of ligand-to-metal charge transfer (LMCT) bands and d-d transitions.
Molar Conductivity Measurements To determine the electrolytic nature of the complex in solution. Low conductivity values in a solvent like DMSO suggest a non-electrolytic nature, indicating that any anions are part of the coordination sphere rather than free counter-ions. neliti.comresearchgate.net

| Magnetic Susceptibility | To determine the magnetic properties of the complex. | Helps in determining the geometry of the complex (e.g., distinguishing between square planar and tetrahedral Ni(II) complexes) and confirms the oxidation state of the metal ion. neliti.com |

Coordination Modes and Geometries in this compound Metal Chelates

This compound, like its parent compound 8-hydroxyquinoline (B1678124), functions as a potent bidentate chelating agent. nih.gov Chelation involves the ligand binding to a central metal ion at two points to form a stable ring structure, known as a chelate ring. ebsco.com This enhanced stability is known as the chelate effect.

The two donor atoms in this compound are the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group after deprotonation. nih.gov This N,O-donor set allows the ligand to form a highly stable five-membered ring with the metal ion. shivajichk.ac.in The properties and structure of the final metal chelate are influenced by several factors, including the central metal ion's size, oxidation state, and electronic configuration, as well as steric effects from the ligand itself. shivajichk.ac.in

The stoichiometry, most commonly 1:2 for divalent metal ions (M:L), leads to the formation of neutral complexes with the general formula M(C₁₀H₈NO₂)₂. nih.gov The resulting coordination geometry is dictated by the coordination number and the nature of the metal ion. For a 1:2 complex with a coordination number of four, a tetrahedral or square planar geometry is possible. For a coordination number of six, which may occur if solvent molecules like water also coordinate to the metal center, an octahedral geometry is typically observed. shivajichk.ac.in For instance, copper(II) chelates are often found in square-planar or tetragonally distorted octahedral geometries, while nickel(II) can form square planar, tetrahedral, or octahedral complexes. shivajichk.ac.in

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from quinoline-based ligands are recognized for their potential in catalysis, owing to their structural stability and the ability of the metal center to facilitate various organic transformations. researchgate.net Polynuclear transition metal complexes, in particular, are gaining attention as efficient catalysts for activating small molecules. sioc-journal.cn Chiral-at-metal complexes have also been explored for their applications in asymmetric synthesis. rsc.org

While quinoline-based ligands are generally known for their performance in catalysis, specific, well-documented catalytic applications of metal complexes derived solely from this compound are still an emerging field of research. The functionalization of the quinoline ring is a key strategy in modern chemistry to develop scaffolds for various applications, including catalysis. researchgate.net The electronic and steric effects contributed by the ligand play a crucial role in determining the reactivity and efficacy of the metal complex in a catalytic cycle. researchgate.net Further research is needed to fully explore and establish the catalytic potential of these specific complexes in various chemical reactions.

Biological Activities of this compound Metal Complexes (e.g., Antimicrobial, Neuroprotective)

8-Hydroxyquinoline and its derivatives are renowned for their wide spectrum of biological activities, including antimicrobial, anticancer, and antineurodegenerative properties. nih.gov The biological action of these compounds is often attributed to their ability to chelate metal ions that are essential for the survival and proliferation of pathogens or for pathological processes in the body. researchgate.net It is frequently observed that the biological activity of the metal complexes is significantly higher than that of the free ligand. scirp.orgmdpi.com

Antimicrobial Activity: The antimicrobial mechanism of quinoline derivatives is often linked to their chelating properties. researchgate.net By binding to trace metal ions crucial for enzyme function in microorganisms, these complexes can disrupt metabolic pathways, leading to cell death. Studies on metal complexes of related quinoline-based Schiff bases have shown potent activity against various bacterial strains (like Staphylococcus aureus, Escherichia coli) and fungal species (Aspergillus sp., Candida albicans). scirp.orgmdpi.com The enhanced lipophilicity of the metal complex compared to the free ligand often facilitates its transport across the microbial cell membrane, increasing its efficacy.

Neuroprotective Activity: Metal ion imbalance is a key factor in the pathology of several neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. nih.gov Compounds that can chelate excess metal ions in the brain are therefore of significant therapeutic interest. 8-Hydroxyquinoline derivatives are widely investigated for this purpose. nih.gov While specific studies on the neuroprotective effects of this compound complexes are limited, research on other 8-aminoquinoline-based copper complexes has shown they can protect neuronal cells from oxidative stress-induced death by modulating key signaling pathways.

Table 2: Summary of Investigated Biological Activities for 8-Hydroxyquinoline-Related Metal Complexes

Activity Target/Organism Proposed Mechanism of Action Reference
Antimicrobial Bacteria (S. aureus, E. coli), Fungi (C. albicans) Chelation of essential metal ions, disruption of cell membrane and metabolic pathways. researchgate.netscirp.orgmdpi.com
Anticancer Various cancer cell lines Proteasome inhibition, induction of apoptosis, often related to chelation of copper and zinc. nih.gov
Antineurodegenerative Alzheimer's, Parkinson's models Restoration of metal homeostasis by chelating excess metal ions (e.g., Cu, Zn, Fe). nih.gov

| Antimalarial | Plasmodium species | Interference with parasite's metabolic pathways and DNA synthesis. | researchgate.net |

Role of this compound in Fluorescent Probes and Sensors for Metal Ions

The quinoline scaffold is a common component in the design of fluorescent sensors for detecting metal ions due to its inherent fluorescence and strong metal-binding capabilities. evitachem.com Many "turn-on" fluorescent probes operate on the principle that their fluorescence is initially quenched but is restored or enhanced upon binding to a specific metal ion. nih.gov This can occur through mechanisms like chelation-enhanced fluorescence (CHEF) or the inhibition of a photoinduced electron transfer (PET) process. nih.gov

A prominent example derived from the 6-methoxyquinoline scaffold is N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide (TSQ). TSQ and its analogues are well-established as highly effective fluorescent probes for the detection of zinc ions (Zn²⁺). nih.gov Upon chelation with Zn²⁺, the fluorescence of the molecule increases significantly, allowing for sensitive detection of the ion in biological systems. nih.gov

Table 3: Characteristics of TSQ as a Fluorescent Probe for Zinc

Feature Description Reference
Target Ion Zn²⁺ nih.gov
Core Structure Based on 6-methoxyquinolin-8-amine nih.gov
Sensing Mechanism Chelation-Enhanced Fluorescence (CHEF), Internal Charge Transfer (ICT) nih.gov
Stoichiometry Forms a 2:1 (TSQ:Zn²⁺) complex nih.gov

| Application | Histochemical applications, live-cell imaging (though limited by UV excitation) | nih.gov |

The design of such probes highlights the utility of the this compound framework as a platform for developing sophisticated chemical tools for analytical and biological applications. nih.gov

Future Research Directions and Translational Perspectives for 6 Methoxyquinolin 8 Ol

Development of Next-Generation Therapeutics Based on the 6-Methoxyquinolin-8-ol Scaffold

The this compound scaffold serves as a versatile foundation for the design and synthesis of new therapeutic agents. Its inherent biological activities, including antimicrobial, anticancer, and antimalarial properties, make it an attractive starting point for drug discovery programs. Future efforts in this area are likely to focus on the strategic modification of the core structure to optimize its pharmacological profile.

One promising approach involves the synthesis of hybrid molecules that combine the this compound moiety with other pharmacophores. For instance, researchers have created conjugates of 6-methoxyquinolin-8-amine with cinnamic acid derivatives, aiming to develop dual-action agents with both antimalarial and antiproliferative properties. nih.gov Similarly, the creation of 8-amino-6-methoxyquinoline-tetrazole hybrids has been explored for antiplasmodial activity, with the linker between the two moieties significantly influencing the compound's efficacy and cytotoxicity. mdpi.comresearchgate.net

The development of next-generation therapeutics will also benefit from advanced synthetic strategies that allow for greater molecular diversity. Multi-step syntheses involving nitroquinoline intermediates and subsequent functionalization provide access to a wide range of derivatives for biological screening. Furthermore, computational methods such as quantitative structure-activity relationship (QSAR) modeling and molecular docking are being employed to guide the design of novel quinoline (B57606) derivatives with improved pharmacokinetic properties, selectivity, and efficacy. rsc.orgvulcanchem.com

Exploration of Novel Biological Targets for this compound Derivatives

While the antimicrobial and anticancer activities of this compound derivatives are well-documented, the full spectrum of their biological targets remains an active area of investigation. The mechanism of action often involves interactions with multiple molecular targets, including enzyme inhibition and metal ion chelation. These compounds have been shown to affect pathways related to oxidative stress, DNA replication, and cell signaling.

A key area of future research is the identification of novel protein targets for these compounds. For example, computational studies have predicted the interaction of a celastrol (B190767) derivative linked to a primaquine (B1584692) moiety (which contains the 6-methoxyquinoline (B18371) core) with the sarco-endoplasmic reticulum Ca2+ transport ATPase (SERCA), a target relevant for developing new therapeutics against arthritis and cancer. researchgate.net This highlights the potential for this compound derivatives to be repurposed for new therapeutic indications.

Furthermore, the ability of these compounds to inhibit P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer, is another exciting avenue of exploration. nih.gov Derivatives of 6-methoxy-2-arylquinoline have shown significant P-gp inhibitory activity, suggesting their potential use as chemosensitizers to enhance the efficacy of conventional cancer chemotherapeutics. nih.govvulcanchem.com

Advanced Materials Science Applications of this compound

Beyond its therapeutic potential, this compound and its derivatives possess unique photophysical properties that make them attractive for applications in materials science. Quinoline derivatives are being explored for their use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. vulcanchem.comevitachem.com

The introduction of specific functional groups onto the quinoline scaffold can enhance fluorescence efficiency, making these compounds suitable for optoelectronic applications. For example, the development of fluorescent probes for biological imaging is an area of active research, allowing for the real-time visualization of cellular processes. chemimpex.com

The metal-chelating properties of this compound also lend themselves to applications in materials science. These compounds can form stable complexes with various metal ions, a property that can be exploited for the development of new materials with unique optical and electronic properties, potentially for use in sensors and other advanced technologies. chemimpex.comsmolecule.com

Strategies for Enhanced Efficacy and Selectivity of this compound Compounds

A critical aspect of translating this compound derivatives into clinical use is the optimization of their efficacy and selectivity. A common strategy involves modifying the substituents on the quinoline ring to fine-tune the compound's physicochemical properties and biological activity.

Structure-activity relationship (SAR) studies are crucial in this regard. For instance, research on 6-chloro-2-arylvinylquinolines has shown that the position of substituents on the aryl ring can significantly impact their antimalarial activity. nih.gov Similarly, in a series of 8-amino-6-methoxyquinoline-tetrazole hybrids, the nature of the linker and the side chains was found to strongly influence antiplasmodial activity and cytotoxicity. mdpi.comresearchgate.net

Another approach to enhance selectivity is through the design of targeted drug delivery systems. By conjugating this compound derivatives to molecules that specifically bind to receptors overexpressed on cancer cells, it may be possible to increase the local concentration of the drug at the tumor site, thereby improving efficacy and reducing off-target effects.

Furthermore, the development of derivatives with improved pharmacokinetic profiles, such as enhanced solubility and metabolic stability, is essential for achieving optimal therapeutic outcomes. solubilityofthings.com Computational tools can aid in predicting the ADME (absorption, distribution, metabolism, and excretion) properties of new derivatives, guiding the selection of the most promising candidates for further development. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.